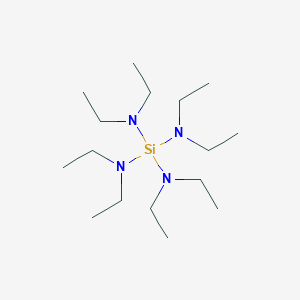

Tetrakis(diethylamino)silane

Description

Properties

IUPAC Name |

N-ethyl-N-[tris(diethylamino)silyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURMJCMOXLWZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40N4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066153 | |

| Record name | Silanetetramine, octaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17048-10-1 | |

| Record name | N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octaethylsilanetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17048-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017048101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetetramine, octaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octaethylsilanetetramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Tetrakis(diethylamino)silane

An In-Depth Technical Guide to Tetrakis(diethylamino)silane: Properties, Reactivity, and Applications

Introduction

Tetrakis(diethylamino)silane, often abbreviated as TDEAS, is a high-purity organosilicon compound with the chemical formula Si[N(C₂H₅)₂]₄.[1] It serves as a critical precursor in the semiconductor industry and advanced materials science, primarily for the deposition of high-quality silicon dioxide (SiO₂) and silicon nitride (Si₃N₄) thin films.[1] Its unique chemical properties, including high reactivity towards hydrolysis and well-defined thermal decomposition pathways, make it an ideal candidate for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Tetrakis(diethylamino)silane, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

TDEAS is a colorless liquid with a distinct amine-like odor.[1] Its physical and chemical properties are summarized in the table below, providing a foundational understanding of its behavior and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₄₀N₄Si | [1] |

| Molecular Weight | 316.60 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 3-4 °C | [2] |

| Boiling Point | 120-123 °C @ 0.15 Torr156-158 °C @ 14 Torr | [1][2] |

| Density | 0.9026 g/cm³ | [2] |

| Reactivity | Highly reactive with water and protic reagents | [1] |

Synthesis and Purification

The industrial synthesis of Tetrakis(diethylamino)silane is primarily achieved through the reaction of a silicon halide with an excess of diethylamine.[1] To meet the stringent purity requirements of the semiconductor industry, the synthesis process is meticulously designed to minimize halogen contamination. The use of silicon bromides or iodides is often preferred over silicon chlorides to yield a halogen-free product, as residual halogens can adversely affect the performance of electronic devices.[1]

The general reaction can be represented as:

SiX₄ + 8 HN(C₂H₅)₂ → Si(N(C₂H₅)₂)₄ + 4 [H₂N(C₂H₅)₂]⁺X⁻ (where X = Cl, Br, I)

Following the reaction, purification is typically carried out via multi-stage distillation under reduced pressure to achieve the high purity levels (e.g., chlorine impurities ≤0.5 ppm) required for microelectronics applications.[1] Continuous flow reactors are often employed for enhanced heat management and scalability of the synthesis process.[1]

Core Reactivity

The utility of TDEAS as a precursor is fundamentally linked to its reactivity, particularly its hydrolysis and thermal decomposition pathways.

Hydrolysis

TDEAS undergoes rapid hydrolysis upon exposure to water or moisture, even at ambient conditions.[1] This reaction cleaves the silicon-nitrogen bonds, releasing diethylamine and forming silicon dioxide.[1] The overall hydrolysis reaction is:

Si(N(C₂H₅)₂)₄ + 2 H₂O → SiO₂ + 4 HN(C₂H₅)₂

This reaction is the cornerstone of its application in depositing SiO₂ films. The hydrolysis rate can be significantly accelerated in the presence of an acid catalyst, which leads to the formation of denser SiO₂ layers with reduced porosity.[1]

Sources

Vapor pressure and thermal stability of Tetrakis(diethylamino)silane

An In-Depth Technical Guide to the Vapor Pressure and Thermal Stability of Tetrakis(diethylamino)silane

Introduction to Tetrakis(diethylamino)silane (TDEAS)

Tetrakis(diethylamino)silane, often abbreviated as TDEAS, is an organosilicon compound with the chemical formula Si[N(C₂H₅)₂]₄. It belongs to the class of aminosilanes, which are characterized by the presence of a silicon-nitrogen bond. TDEAS is a liquid precursor utilized in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄)[1]. The utility of TDEAS in these applications stems from its volatility and its ability to undergo controlled decomposition or reaction on a substrate surface to form high-purity thin films. Understanding the vapor pressure and thermal stability of TDEAS is paramount for optimizing deposition processes and ensuring the quality and integrity of the resulting materials.

This technical guide provides a comprehensive overview of the vapor pressure and thermal stability of Tetrakis(diethylamino)silane, intended for researchers, scientists, and professionals in the fields of materials science and drug development. The guide will delve into the theoretical and practical aspects of these properties, including experimental methodologies for their determination and an analysis of the underlying chemical principles.

Vapor Pressure of Tetrakis(diethylamino)silane

The vapor pressure of a precursor is a critical parameter in CVD and ALD processes as it dictates the mass transport of the chemical from the source to the substrate. A stable and reproducible vapor pressure is essential for achieving uniform and controlled film growth.

Known Vapor Pressure Data

| Property | Value | Pressure |

| Boiling Point | ~74–75 °C | 2.5 kPa |

Table 1: Reported boiling point of Tetrakis(diethylamino)silane.[1]

This data point provides an indication of the volatility of TDEAS, suggesting it is a relatively low-volatility compound at room temperature and atmospheric pressure. For comparison, the related compound Tetrakis(dimethylamino)silane (TDMAS) has a boiling point of 196°C at atmospheric pressure[2]. The larger diethylamino groups in TDEAS compared to the dimethylamino groups in TDMAS are expected to result in a higher molecular weight and stronger intermolecular forces, leading to a higher boiling point and lower vapor pressure at a given temperature.

Experimental Determination of Vapor Pressure

To establish a comprehensive vapor pressure curve for TDEAS, experimental methods suitable for low-volatility compounds are necessary. Two such methods are the Knudsen Effusion method and the Gas Saturation method.

Knudsen Effusion Method

The Knudsen effusion method is a well-established technique for determining the vapor pressure of solids and liquids with low volatility[3][4][5][6]. The method relies on measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell under vacuum.

Experimental Protocol for Knudsen Effusion:

-

Sample Preparation: A small amount of high-purity TDEAS is loaded into the Knudsen cell. Given that TDEAS is moisture-sensitive, this step should be performed in an inert atmosphere (e.g., a glovebox)[7][8].

-

System Evacuation: The Knudsen cell is placed in a high-vacuum chamber, and the system is evacuated to a pressure low enough to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.

-

Temperature Control: The cell is heated to a precise, stable temperature.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation:

P = (Δm/Δt) * (1/A) * √(2πRT/M)

where:

-

Δm/Δt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

T is the absolute temperature

-

M is the molar mass of the effusing vapor

-

-

Data Collection: The experiment is repeated at various temperatures to construct a vapor pressure curve.

Gas Saturation Method

The gas saturation method involves flowing an inert carrier gas through or over a sample of the substance at a known temperature and flow rate[9][10][11]. The carrier gas becomes saturated with the vapor of the substance, and the amount of vaporized material is subsequently measured.

Experimental Protocol for Gas Saturation:

-

Sample Preparation: A known quantity of TDEAS is placed in a saturator vessel, which is designed to ensure efficient contact between the carrier gas and the sample.

-

Carrier Gas Flow: A pure, inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled and low flow rate.

-

Temperature Control: The saturator is maintained at a constant, accurately known temperature.

-

Vapor Collection: The gas stream exiting the saturator, now containing the vapor of TDEAS, is passed through a cold trap or a suitable absorbent to collect the vaporized sample.

-

Quantification: The amount of condensed or absorbed TDEAS is determined gravimetrically or by a suitable analytical technique.

-

Vapor Pressure Calculation: The partial pressure of TDEAS, which is equal to its vapor pressure at that temperature, is calculated based on the amount of collected sample and the total volume of the carrier gas passed through the saturator.

-

Data Collection: The procedure is repeated at different temperatures to obtain the vapor pressure curve.

Thermal Stability of Tetrakis(diethylamino)silane

The thermal stability of a precursor is a critical factor that defines the temperature window for a successful deposition process. A precursor must be stable enough to be vaporized and transported to the reactor without premature decomposition, yet reactive enough to decompose or react on the substrate surface at the desired deposition temperature.

General Thermal Behavior

For applications in chemical vapor deposition, TDEAS is known to decompose at temperatures in the range of 300–500°C in the presence of reactive gases like oxygen or ammonia to deposit SiO₂ or Si₃N₄ films, respectively[1]. This indicates that the Si-N bonds in TDEAS are susceptible to cleavage at elevated temperatures, leading to the formation of volatile byproducts and the deposition of a silicon-containing solid.

Experimental Determination of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques used to characterize the thermal stability of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[12][13]. It provides information about decomposition temperatures, the presence of volatile components, and the composition of the material.

Experimental Protocol for TGA:

-

Sample Preparation: A small, accurately weighed sample of TDEAS (typically 5-10 mg) is placed in a TGA crucible. Due to its air-sensitive nature, the sample should be prepared in an inert environment[7][14].

-

Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of subsequent decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[15][16][17]. It is used to detect thermal events such as phase transitions (melting, crystallization), glass transitions, and chemical reactions (decomposition).

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of TDEAS (typically 2-10 mg) is hermetically sealed in a DSC pan[15][18][19]. This is crucial to prevent the volatile and air-sensitive sample from evaporating or reacting with the atmosphere during the analysis. This step must be performed in an inert atmosphere.

-

Instrument Setup: The DSC cell is purged with an inert gas. An empty, hermetically sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated at a controlled rate. To remove any thermal history, an initial heat-cool-heat cycle is often employed[15].

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed for endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. For TDEAS, an endothermic peak would indicate melting, while a broad exothermic event at higher temperatures would likely correspond to decomposition.

Decomposition Pathways of Aminosilanes

While specific experimental data on the decomposition mechanism of TDEAS is limited, studies on other aminosilanes can provide insights. The thermal decomposition of aminosilanes generally proceeds through the cleavage of the Si-N bond. Theoretical studies on bis(dimethylamino)silane suggest that the rupture of the N-CH₃ bond can also be a significant decomposition pathway[20]. For TDEAS, the likely initial decomposition step involves the homolytic or heterolytic cleavage of one of the Si-N bonds, leading to the formation of a silyl radical or cation and a diethylamino radical or anion. Subsequent reactions could involve hydrogen abstraction, elimination of ethene from the diethylamino group, or further fragmentation of the molecule. The exact decomposition products will depend on the reaction conditions, including temperature, pressure, and the presence of other reactive species.

Conclusion

Tetrakis(diethylamino)silane is a valuable precursor for the deposition of silicon-containing thin films. A thorough understanding of its vapor pressure and thermal stability is essential for the successful and reproducible fabrication of high-quality materials. While some data on its boiling point under reduced pressure is available, a complete vapor pressure curve and a detailed thermal decomposition profile under inert conditions require further experimental investigation. The experimental protocols for Knudsen effusion, gas saturation, TGA, and DSC outlined in this guide provide a framework for obtaining this critical data. Further research into the decomposition pathways of TDEAS will also contribute to a more refined control over deposition processes and film properties.

References

-

Determination of vapor pressure of low-volatility compounds using a method to obtain saturated vapor with coated capillary columns. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

-

TGA curves of (a) pristine silica, (b) APTES-, (c) OTES-, (d) APTES-THPMP-functionalized silica nanoparticles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. (n.d.). Academia.edu. Retrieved February 3, 2026, from [Link]

-

Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. (2014, January 10). . Retrieved February 3, 2026, from [Link]

-

Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. (n.d.). The Electrochemical Society. Retrieved February 3, 2026, from [Link]

-

Metal-Organic Chemical Vapor Deposition Precursors: Diagnostic Check for Volatilization Thermodynamics of Scandium(III) β-Diketonates. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved February 3, 2026, from [Link]

-

Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Thermal decomposition pathways of chlorinated trisilanes | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

(Allylamino)silanes: Synthesis, Properties, and Prospects of Use in Producing New Materials. (n.d.). Retrieved February 3, 2026, from [Link]

-

Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. (2023, June 21). Atmospheric Chemistry and Physics. Retrieved February 3, 2026, from [Link]

-

Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x] | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews. Retrieved February 3, 2026, from [Link]

-

Vapor Pressure Measurements Knudsen Effusion Method. (n.d.). DVS Application Note XX. Retrieved February 3, 2026, from [Link]

-

Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. (2017, April 25). SciSpace. Retrieved February 3, 2026, from [Link]

-

Measurement of the Vapor Pressure of Several Low-Volatility Organochlorine Chemicals at Low Temperatures with a Gas Saturation Method. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and Terpenoids. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved February 3, 2026, from [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved February 3, 2026, from [Link]

-

Sample Preparation – DSC. (n.d.). Polymer Chemistry Characterization Lab - University of Florida. Retrieved February 3, 2026, from [Link]

-

Knudsen Effusion. (2022, August 26). Retrieved February 3, 2026, from [Link]

-

Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. (2015, March 16). National Institute of Standards and Technology. Retrieved February 3, 2026, from [Link]

-

Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021, September 23). PubMed. Retrieved February 3, 2026, from [Link]

-

Thermogravimetry of Air Sensitive Materials. (n.d.). TA Instruments. Retrieved February 3, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved February 3, 2026, from [Link]

-

Inorganic Chemistry Vol. 65 No. 4. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Effect of polycyclosilane microstructure on thermal properties. (n.d.). OSTI.GOV. Retrieved February 3, 2026, from [Link]

-

First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

-

Knudsen Effusion Mass Spectrometry: Principles and Applications. (n.d.). NASA Technical Reports Server (NTRS). Retrieved February 3, 2026, from [Link]

-

determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. (n.d.). Retrieved February 3, 2026, from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved February 3, 2026, from [Link]

-

Thermal analysis of organically modified siloxane melting gels. (2011, November 16). CUNY Academic Works. Retrieved February 3, 2026, from [Link]

-

Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. (n.d.). The Electrochemical Society. Retrieved February 3, 2026, from [Link]

-

Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. (2017, April 20). ResearchGate. Retrieved February 3, 2026, from [Link]

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). 14 Steps. Retrieved February 3, 2026, from [Link]

-

Synthesis and properties of room temperature curable trimethoxysilane‐terminated polyurethane and their dispersions | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

- 1. Tetrakis(diethylamino)silane|17048-10-1|RUO [benchchem.com]

- 2. Tetrakis(dimethylamino)silane, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. researchgate.net [researchgate.net]

- 4. scranton.edu [scranton.edu]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. electrochem.org [electrochem.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Determination of vapor pressure of low-volatility compounds using a method to obtain saturated vapor with coated capillary columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. tainstruments.com [tainstruments.com]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]

- 15. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 16. tainstruments.com [tainstruments.com]

- 17. academicworks.cuny.edu [academicworks.cuny.edu]

- 18. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 20. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal decomposition pathways of TDEAS precursor

An In-depth Technical Guide to the Thermal Decomposition Pathways of the Tris(diethylamino)silane (TDEAS) Precursor

Authored by: A Senior Application Scientist

Abstract

Tris(diethylamino)silane, HSi(N(C₂H₅)₂)₃ or TDEAS, is a pivotal liquid precursor in the semiconductor industry for the deposition of silicon-based thin films, such as silicon nitride (SiNₓ) and silicon oxide (SiO₂), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The thermal stability and decomposition behavior of TDEAS are critical parameters that directly influence film purity, conformality, and overall device performance. Uncontrolled thermal decomposition can lead to gas-phase nucleation, carbon and nitrogen contamination within the film, and deviation from the ideal self-limiting reactions in ALD.[1] This guide provides a comprehensive analysis of the thermal decomposition pathways of TDEAS, grounded in theoretical calculations and experimental observations of analogous aminosilane precursors. We will explore the primary reaction mechanisms, identify key byproducts, detail the experimental and computational methodologies used for these investigations, and discuss the profound implications for thin film deposition processes.

Introduction to TDEAS and the Imperative of Thermal Management

In advanced semiconductor manufacturing, precursors are selected for their volatility, reactivity, and thermal stability. TDEAS is favored for its high vapor pressure and its ability to deposit high-quality films at relatively low temperatures. However, like all chemical precursors, TDEAS is susceptible to thermal decomposition—a process where a substance breaks down into simpler constituents when subjected to heat.[2] Understanding this process is not merely academic; it is fundamental to process control.

The "ALD window," for instance, defines a temperature range where film growth is dominated by self-limiting surface reactions, yielding highly uniform and conformal layers.[3][4] If the deposition temperature exceeds the decomposition threshold of the precursor, CVD-like growth occurs, compromising the precise, layer-by-layer control that is the hallmark of ALD. Furthermore, the byproducts of decomposition can be incorporated into the growing film as impurities, degrading its electrical and mechanical properties.[1] Therefore, a detailed mechanistic understanding of TDEAS decomposition is essential for optimizing deposition processes and ensuring the reliability of the final electronic devices.

Fundamental Decomposition Mechanisms of Aminosilanes

The thermal decomposition of aminosilanes like TDEAS is a complex process involving multiple competing reaction pathways. While specific data for TDEAS is limited in publicly available literature, extensive theoretical and experimental studies on analogous precursors, such as Tris(dimethylamino)silane (TDMAS) and Bis(dimethylamino)silane (BDMAS), provide a robust framework for understanding its behavior.[5][6] The primary decomposition routes involve the cleavage of the weakest chemical bonds and intramolecular rearrangement reactions.

The main pathways considered are:

-

β-Hydride Elimination: This is a common decomposition route for organometallic compounds containing ethyl groups. It involves the transfer of a hydrogen atom from the β-carbon of the ethyl group to the central silicon atom, leading to the elimination of ethylene and the formation of a Si-H bond and a diethylamine ligand.

-

Si-N Bond Cleavage: The direct breaking of the silicon-nitrogen bond to form silyl and amino radicals. This is a higher energy pathway compared to β-hydride elimination.

-

N-C Bond Cleavage: The scission of the nitrogen-carbon bond within the diethylamino ligand.

-

Intramolecular H-Transfer and Elimination: Complex rearrangements involving hydrogen transfers between ligands, often resulting in the formation of stable molecules like diethylamine.

Theoretical studies on similar aminosilanes suggest that pathways involving the elimination of stable, neutral molecules are often kinetically and thermodynamically favored over radical-based bond cleavage pathways.[5][6]

Investigating Thermal Decomposition: Methodologies & Protocols

A multi-faceted approach combining experimental analysis and computational modeling is required to elucidate complex decomposition mechanisms.[7]

Experimental Techniques

Experimental studies typically involve heating the precursor under controlled conditions and analyzing the resulting gas-phase byproducts and solid residues.[8][9]

| Analytical Technique | Information Gained | Causality & Justification |

| Thermogravimetric Analysis (TGA) | Determines the temperature range of decomposition by measuring mass loss as a function of temperature.[10] | Provides the foundational data on thermal stability, identifying the onset temperature for decomposition which is critical for defining process windows (e.g., the ALD window). |

| Mass Spectrometry (MS) | Identifies the mass-to-charge ratio of gas-phase decomposition byproducts.[11] | Allows for the unambiguous identification of volatile products, providing direct evidence for specific reaction pathways (e.g., detecting ethylene confirms β-hydride elimination). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects the characteristic vibrational frequencies of functional groups in both gas-phase species and deposited films. | Complements MS by identifying chemical bonds, helping to distinguish between isomers and providing insight into the chemical nature of film contaminants. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Characterizes the chemical structure of the precursor and its decomposition products in the liquid state.[1] | Used to assess the long-term thermal stability of the precursor in its storage canister, as decomposition products can alter its properties over time.[1] |

Protocol Example: TGA-MS Analysis of TDEAS

This protocol provides a self-validating workflow for determining the decomposition profile of TDEAS.

Objective: To identify the onset temperature of decomposition for TDEAS and the primary volatile byproducts.

Methodology:

-

Sample Preparation:

-

Load approximately 5-10 mg of liquid TDEAS into a ceramic TGA crucible inside an inert atmosphere glovebox to prevent premature reaction with air or moisture.

-

Seal the crucible with a pierced lid to allow for the controlled release of evolved gases.

-

-

Instrument Setup:

-

Place the prepared crucible into the TGA furnace.

-

Purge the system with a high-purity inert carrier gas (e.g., Argon or Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any atmospheric contaminants.

-

Ensure the heated transfer line connecting the TGA outlet to the Mass Spectrometer is maintained at a temperature (e.g., 200-250 °C) sufficient to prevent condensation of byproducts.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).[8] A controlled heating rate is crucial for kinetic analysis.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA) and the mass spectra (MS) of the evolved gases as a function of temperature.

-

For the MS, scan a mass-to-charge (m/z) range of approximately 10-200 amu to capture expected fragments and parent ions of byproducts.

-

-

Data Analysis:

-

TGA Curve: Plot the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

MS Data: Correlate the ion currents for specific m/z values with the temperature. Peaks in ion current that coincide with mass loss events in the TGA curve indicate the evolution of specific decomposition byproducts. For example, a strong signal at m/z = 28 (C₂H₄⁺) during a mass loss event would be strong evidence for the β-hydride elimination pathway.

-

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping out reaction pathways and determining their energetic favorability.[12][13]

Methodology:

-

Modeling: The geometry of the TDEAS molecule and all potential intermediates, transition states, and products are optimized computationally.

-

Energy Calculation: The total electronic energy of each structure is calculated. The energy difference between reactants and products determines the reaction energy (enthalpy), while the energy difference between reactants and the transition state determines the activation energy barrier.[14]

-

Pathway Determination: By comparing the activation energies of different potential pathways (e.g., β-hydride elimination vs. Si-N cleavage), researchers can predict which decomposition reactions are most likely to occur at a given temperature.[5][6]

These theoretical studies provide invaluable, atom-level insights that are often difficult to obtain experimentally. For instance, a computational study on the related Bis(dimethylamino)silane (BDMAS) precursor demonstrated that a concerted elimination pathway was the most kinetically and thermodynamically favored route across a wide temperature range.[5][6] Such findings strongly suggest that similar associative, low-energy pathways are likely dominant for TDEAS as well.

Implications for SiNₓ and SiO₂ Deposition

The byproducts of TDEAS decomposition directly impact the quality of the deposited films.

-

Carbon Impurities: The ethyl groups in TDEAS are a primary source of carbon. Incomplete removal of carbon-containing byproducts like ethylene can lead to carbon incorporation in the SiNₓ or SiO₂ film, which can increase leakage currents and alter the refractive index.[1]

-

Process Window: The decomposition temperature of TDEAS sets the upper limit for the ALD thermal window. Operating above this temperature leads to a continuous, CVD-like growth mode, sacrificing the atomic-level thickness control and conformality that ALD provides.[4]

-

Reaction Byproducts: The formation of species like diethylamine can interact with the surface and other reactants (e.g., ammonia, oxygen plasma) in complex ways, influencing surface chemistry and growth rates.

By understanding the specific byproducts generated at different temperatures, process engineers can better design purge steps and select co-reactants to minimize impurity incorporation and optimize film properties.

Conclusion

The thermal decomposition of the TDEAS precursor is a critical aspect of its application in semiconductor manufacturing. While multiple pathways exist, evidence from analogous aminosilane systems strongly suggests that lower-energy, concerted mechanisms such as β-hydride elimination are the dominant initial steps, leading to the formation of ethylene and aminosilane fragments. Higher-energy radical pathways involving Si-N bond cleavage become more prevalent at elevated temperatures.

A thorough understanding of these decomposition pathways, achieved through a synergistic combination of experimental techniques like TGA-MS and quantum chemical modeling, is paramount. This knowledge empowers researchers and engineers to define robust process windows, mitigate the incorporation of impurities, and ultimately fabricate higher-quality, more reliable silicon nitride and oxide thin films for next-generation electronic devices.

References

-

Mechanism of thermal decomposition of silanes - Russian Chemical Reviews (RSC Publishing). Available at: [Link]

-

Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed. Available at: [Link]

-

Decomposition Characteristics of the TTIP (Tetraisopropyl Orthotitanate) Precursor for Atomic Layer Deposition - MDPI. Available at: [Link]

-

Thermal Decomposition → Term - Energy → Sustainability Directory. Available at: [Link]

-

Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride - ResearchGate. Available at: [Link]

-

Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane—Formation of Methyleneimine and Silanimine Species | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway - Frontiers. Available at: [Link]

-

Merging the Energy Decomposition Analysis with the Interacting Quantum Atoms Approach. Available at: [Link]

-

Metal ALD and pulsed CVD: Fundamental reactions and links with solution chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Experimental Study of Thermal and Catalytic Pyrolysis of Plastic Waste Components - MDPI. Available at: [Link]

-

Energy diagram of reaction pathways for decomposition of DIPAS, BDEAS,... - ResearchGate. Available at: [Link]

-

New thermal decomposition pathway for TATB - PubMed. Available at: [Link]

-

Analytical techniques – Knowledge and References - Taylor & Francis. Available at: [Link]

-

What is the difference between precursor ALD and CVD. Available at: [Link]

-

The difference between (a) CVD and ALD and (b) ALD and other techniques... - ResearchGate. Available at: [Link]

-

8 Energy decomposition analysis in the context of quantitative molecular orbital theory. Available at: [Link]

-

Thermal decomposition of single source precursors and the shape evolution of CdS and CdSe nanocrystals - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

Decomposition techniques - USGS Publications Warehouse. Available at: [Link]

-

Experimental Analysis of Temperature Influence on Waste Tire Pyrolysis - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decomposition techniques [pubs.usgs.gov]

- 8. Experimental Study of Thermal and Catalytic Pyrolysis of Plastic Waste Components [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Thermal decomposition of single source precursors and the shape evolution of CdS and CdSe nanocrystals - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. New thermal decomposition pathway for TATB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Quantum chemical calculation study on the thermal decomposition of electrolyte during lithium-ion battery thermal runaway [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

Operational Safety and Stability Management for Tetrakis(diethylamino)silane (TDEAS)

Executive Summary & Chemical Intelligence

Tetrakis(diethylamino)silane (TDEAS) is a high-purity silicon precursor primarily utilized in Atomic Layer Deposition (ALD) for semiconductor fabrication (SiO₂/SiNₓ films) and, less commonly, as a silylation reagent in complex organic synthesis for drug development.

Unlike standard silyl chlorides, TDEAS is an aminosilane. Its safety profile is defined not just by the molecule itself, but by its hydrolytic instability . Upon contact with ambient moisture, it does not merely degrade; it violently releases diethylamine—a highly flammable, toxic, and corrosive gas—while simultaneously precipitating solid silica, which can foul pressure relief devices.

Physicochemical Profile

The following data establishes the baseline for engineering controls.

| Property | Value | Operational Implication |

| CAS Number | 17048-10-1 | Verify against MSDS; distinct from dimethyl analog (TDMAS). |

| Molecular Weight | 316.65 g/mol | High MW implies lower vapor pressure than smaller aminosilanes. |

| Physical State | Colorless to pale yellow liquid | Discoloration indicates oxidation or moisture ingress. |

| Flash Point (TDEAS) | ~60°C (Closed Cup) | Class IIIA Combustible Liquid. |

| Flash Point (Hydrolysis Product) | -28°C (Diethylamine) | CRITICAL: Hydrolysis creates a Class IA Flammable hazard. |

| Density | ~0.86 g/mL | Lighter than water; will float during aqueous fire suppression (avoid water). |

| Hydrolytic Sensitivity | Extreme | Reacts instantly with atmospheric moisture. |

The Mechanism of Hazard: Hydrolysis Cascade

To handle TDEAS safely, one must understand the causality of its failure modes. The primary risk is the Hydrolysis Cascade .

When TDEAS encounters water (even humidity in the air), the Si-N bond is cleaved.[1] This is an exothermic reaction that generates Diethylamine (DEA).

-

The Trap: An operator might treat TDEAS as a combustible liquid (FP 60°C). However, a minor leak into humid air generates DEA, which has a flash point of -28°C. The atmosphere around a leak becomes explosive immediately, regardless of the bulk liquid's temperature.

Visualization: The Hydrolysis Cascade

Figure 1: The Hydrolysis Cascade illustrates how moisture exposure converts a stable combustible liquid into a highly flammable gas and solid particulates.

Engineering Controls & Storage Architecture

Trustworthiness in safety relies on redundancy. Do not rely on PPE as the primary barrier.

Primary Containment: The Inert Environment

-

Glovebox: The gold standard for handling.

-

Atmosphere: Nitrogen or Argon (Argon is preferred if high-precision weighing is required due to density).

-

Specs: < 1 ppm O₂ and < 1 ppm H₂O.

-

Catalyst Protection: Amines can poison copper-based oxygen catalysts. Ensure your glovebox purification train is compatible with amine vapors, or use a dedicated trap.

-

-

Schlenk Line: For synthesis labs lacking gloveboxes.

-

Must utilize a double-manifold system (Vacuum/Inert Gas).

-

Exhaust Scrubbing: The vacuum pump exhaust must be vented to a fume hood or a dedicated acid scrubber to neutralize amine vapors.

-

Storage Protocols

-

Container Material: Stainless steel (316L) bubblers or ampoules are preferred for long-term storage. Borosilicate glass is acceptable for short-term (<1 month) storage if protected from light and physical shock.

-

Headspace: Always store under positive inert gas pressure (1–2 psi). This ensures that if a leak occurs, gas flows out rather than air flowing in.

-

Temperature: Store at ambient temperature (20–25°C). Refrigeration can be dangerous if the container is not perfectly sealed; condensation upon warming will trigger hydrolysis.

Operational Protocols: Transfer and Handling

Protocol: Inert Syringe Transfer

Use this method for small volumes (< 50 mL) in synthetic drug development contexts.

-

Preparation:

-

Oven-dry all glassware and syringes (>120°C for 4 hours).

-

Purge the receiving vessel with N₂/Ar for 15 minutes.

-

-

Pressure Equalization:

-

Insert a bleed needle connected to an inert gas line into the TDEAS source septum. This prevents a vacuum from forming as liquid is withdrawn.

-

-

The Draw:

-

Use a gas-tight syringe with a Luer-lock tip.

-

Flush the syringe 3 times with inert gas before drawing the liquid.

-

-

Transfer:

-

Inject TDEAS into the destination vessel.

-

Self-Validating Step: Immediately wipe the needle tip with a dry wipe. If white smoke (silica/amine salt) appears, your inert technique was insufficient, or the needle was exposed to air too long.

-

-

Quenching:

-

Immediately draw hexanes or toluene into the used syringe, followed by a quench solution (e.g., isopropanol) before cleaning.

-

Protocol: Cannula Transfer (Double-Tip Needle)

Use this method for larger volumes (> 50 mL) to maintain a closed system.

Figure 2: Logic flow for Cannula Transfer. Note step 3 (Purge) is critical to prevent air injection into the source.

Emergency Response: Spills and Fire

CRITICAL RULE: NEVER use water on a TDEAS spill or fire. Water accelerates the release of flammable fuel (diethylamine).

Spill Management (Small Scale < 100 mL)

-

Evacuate: Clear the immediate area. Diethylamine vapors are severe respiratory irritants.

-

PPE Upgrade: Don a full-face respirator with Ammonia/Methylamine cartridges (Type K) or SCBA. Wear Silver Shield® (laminate) gloves. Nitrile gloves degrade rapidly against amines.

-

Containment:

-

Cover the spill with dry vermiculite, dry sand, or activated charcoal.

-

Do not use standard clay absorbents if they are moist.

-

-

Neutralization:

-

Once absorbed, transfer to a pail in a fume hood.

-

Slowly add isopropanol (IPA) to consume the remaining Si-N bonds.

-

Add water only after the silane is fully reacted with IPA.

-

Fire Suppression

-

Extinguishing Media: Dry chemical (ABC powder), CO₂, or dry sand.

-

Strategy: Smother the fire. Do not disturb the liquid pool, as this increases surface area for hydrolysis/vaporization.

-

Post-Fire: Expect a heavy residue of silica dust. This dust is a respiratory hazard (silicosis risk) and must be cleaned up wet (after ensuring all silane is gone) or with HEPA vacuums.

References

-

Gelest, Inc. (2020).[2] Silanes and Silicones: Catalog & Technical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89586, Diethylamine (Hydrolysis Product). Retrieved from [Link]

-

Air Liquide. (2022). Safety Data Sheet: Tetrakis(diethylamino)silane. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Amines. Retrieved from [Link]

Sources

Methodological & Application

Introduction: The Strategic Importance of Silicon Nitride and Advanced Precursors

An Application Guide to the Chemical Vapor Deposition of Si₃N₄ Films Using Tris(diethylamino)silane (TDEAS)

Silicon nitride (Si₃N₄) stands as a cornerstone material in the semiconductor industry, prized for its exceptional combination of properties. It serves as an outstanding electrical insulator, a robust barrier against the diffusion of moisture and mobile ions, and a durable passivation layer that provides mechanical protection for underlying circuits.[1] Its applications are diverse, ranging from gate dielectrics in transistors and masking layers for selective oxidation to structural components in micro-electromechanical systems (MEMS).[2]

The deposition of high-quality Si₃N₄ films is predominantly achieved through Chemical Vapor Deposition (CVD), a process where precursor gases react on a heated substrate to form a solid thin film.[3] While traditional methods often rely on precursors like dichlorosilane (SiH₂Cl₂) or silane (SiH₄) in conjunction with ammonia (NH₃), these processes typically require high temperatures (>700°C for LPCVD) or can lead to high hydrogen incorporation in lower-temperature Plasma-Enhanced CVD (PECVD).[4]

This application note details the use of an alternative organoaminosilane precursor, Tris(diethylamino)silane (TDEAS, ( (C₂H₅)₂N)₃SiH), for the deposition of Si₃N₄ films. TDEAS presents several advantages, including a lower decomposition temperature, which enables processing at reduced thermal budgets—a critical consideration for temperature-sensitive devices. Furthermore, the chemistry of aminosilane precursors can offer pathways to films with different compositions and properties compared to traditional silane-based processes.

The Chemistry of TDEAS-Based Deposition

The deposition of silicon nitride from TDEAS typically involves its reaction with a nitrogen source, most commonly ammonia (NH₃), often activated by a plasma in PECVD systems. The fundamental process involves the thermal and/or plasma-assisted decomposition of the precursor molecules into reactive species that adsorb onto the substrate surface and subsequently react to form the Si₃N₄ film.

The Si-N bonds are already present in the TDEAS molecule, which can facilitate the formation of the silicon nitride network. The primary reaction can be simplified as the displacement of the diethylamino ((C₂H₅)₂N) ligands by nitrogen radicals (e.g., NH*) generated from the ammonia plasma.

Key Reaction Steps:

-

Plasma Activation: In PECVD, radio frequency (RF) power is applied to the process gases, creating a plasma. This energetic environment dissociates the stable ammonia molecules into highly reactive radicals (e.g., NH₂, NH, N).

-

Precursor Decomposition: The TDEAS molecule, upon entering the heated, plasma-rich environment, undergoes partial decomposition. The Si-H and Si-N bonds are susceptible to breaking, creating reactive silyl radicals.

-

Surface Adsorption & Reaction: These reactive species adsorb onto the heated substrate surface. Here, a series of surface reactions occur, leading to the formation of Si-N bonds and the liberation of volatile byproducts, primarily diethylamine ((C₂H₅)₂NH) and hydrogen.

-

Film Growth: A dense, amorphous silicon nitride network (a-SiNₓ:H) grows layer by layer on the substrate. The incorporation of hydrogen and potentially carbon from the organic ligands is a key aspect to control.

Controlling Film Properties: Key Deposition Parameters

The final properties of the Si₃N₄ film are not intrinsic but are a direct consequence of the chosen deposition parameters. The interplay between these variables determines the film's stoichiometry, density, stress, and optical and electrical characteristics.[5]

| Parameter | Typical Range (PECVD) | Primary Influence on Film Properties | Causality and Field Insights |

| Substrate Temperature | 250 - 450 °C | Deposition Rate, Film Density, Hydrogen Content, Stress | Higher temperatures provide more thermal energy for surface reactions, increasing adatom mobility. This leads to denser films, lower hydrogen content (due to enhanced desorption of H-containing species), and often a shift towards compressive stress.[6] |

| Chamber Pressure | 0.5 - 5 Torr | Uniformity, Deposition Rate, Conformality | Higher pressure increases the concentration of reactants, often boosting the deposition rate. However, it can also lead to more gas-phase reactions, potentially creating particles and reducing film quality. Lower pressures improve conformality but may lower the deposition rate.[7] |

| TDEAS Flow Rate | 5 - 50 sccm | Si/N Ratio, Refractive Index | Directly controls the availability of silicon. Increasing the TDEAS flow relative to the nitrogen source will result in a more silicon-rich film, which typically increases the refractive index (n > 2.0).[8] |

| NH₃ (or N₂) Flow Rate | 50 - 1000 sccm | Si/N Ratio, Stoichiometry | Controls the availability of nitrogen radicals. A high NH₃/TDEAS ratio promotes the formation of stoichiometric Si₃N₄ (n ≈ 2.0) and can help reduce carbon incorporation by reacting with organic fragments. |

| RF Power | 10 - 100 W | Film Density, Stress, Deposition Rate | Higher RF power increases the plasma density and ion bombardment energy. This can lead to denser films but may also increase compressive stress and risk substrate damage. A moderate power level is often optimal.[2][8] |

| RF Frequency | LF (kHz), HF (13.56 MHz) | Film Stress | Dual-frequency PECVD allows for independent control of plasma density (via HF) and ion energy (via LF). This provides a powerful knob for tuning film stress from tensile to compressive, which is critical for preventing film cracking or delamination. |

Detailed Protocol: PECVD of Si₃N₄ on Silicon Wafers

This protocol provides a baseline methodology for depositing a Si₃N₄ film using TDEAS in a capacitively coupled plasma reactor. All parameters should be optimized for the specific tool and application.

1. Substrate Preparation

-

Objective: To ensure a pristine surface for uniform nucleation and adhesion.

-

Procedure:

-

Start with prime-grade silicon wafers.

-

Perform a standard cleaning procedure (e.g., Piranha etch followed by a dilute HF dip) to remove organic contaminants and the native oxide layer.

-

Rinse thoroughly with deionized (DI) water and dry completely using a nitrogen gun.

-

Immediately load the wafer into the CVD system's load-lock to prevent re-oxidation.

-

2. System Preparation and Deposition Cycle

-

Objective: To establish a stable and controlled environment for the deposition process.

-

Procedure:

-

Transfer: Move the wafer from the load-lock to the process chamber.

-

Pump Down: Evacuate the chamber to a base pressure typically below 5 mTorr.[9]

-

Heating & Stabilization: Heat the substrate holder to the target temperature (e.g., 350°C). Flow a high rate of inert gas (e.g., N₂) for several minutes to ensure temperature uniformity across the wafer.[9]

-

Gas Introduction: Set the process gas flow rates:

-

TDEAS (vapor draw from a heated bubbler)

-

Ammonia (NH₃)

-

Carrier/Dilution Gas (e.g., N₂)

-

-

Pressure Stabilization: Allow the chamber pressure to stabilize at the setpoint (e.g., 2 Torr).

-

Plasma Ignition: Apply RF power to ignite the plasma.

-

Deposition: Maintain stable conditions for the predetermined time required to achieve the target film thickness.

-

Process End: Turn off RF power and shut off reactive gas flows (TDEAS and NH₃).

-

Purge and Pump: Purge the chamber with inert gas before pumping back down to base pressure.

-

Unloading: Cool the substrate under vacuum or in an inert atmosphere before transferring it back to the load-lock for removal.

-

Essential Film Characterization

Post-deposition characterization is a self-validating step, crucial for confirming that the desired film properties have been achieved.

-

Ellipsometry: A non-destructive optical technique used to accurately measure film thickness and refractive index. The refractive index is an excellent proxy for film stoichiometry; a value near 2.0 is typical for high-quality Si₃N₄.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies chemical bonds within the film. The primary Si-N absorption peak is the main feature. The presence and magnitude of Si-H and N-H peaks provide a measure of hydrogen incorporation, which is a known characteristic of PECVD films.[4][7]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides quantitative elemental composition, allowing for precise determination of the Si/N ratio and detection of impurities like carbon and oxygen.[7]

-

Wafer Curvature Measurement: Used to calculate the residual stress in the film. By measuring the wafer bow before and after deposition, one can determine if the film is under tensile or compressive stress.[9]

-

Wet Etch Rate (WER): The film is immersed in a buffered hydrofluoric acid (BHF) solution, and the etch rate is measured. A lower WER generally correlates with a denser, higher-quality film.

References

- Smith, P. M., & Custer, J. S. (1997). Chemical vapor deposition of titanium–silicon–nitride films. Applied Physics Letters, 70(23), 3116–3118.

- TomoSemi. (n.d.). Si3N4 Thin Film.

- Crystec Technology Trading GmbH. (n.d.). LPCVD Nitride Si3N4.

- IBM Research Report. (2013). Plasma-Enhanced Chemical Vapor Deposition (PECVD): Silicon Nitride Films.

- Defense Technical Information Center (DTIC). (n.d.). Chemical Vapor Deposition of Silicon Nitride.

- Digital Commons @ NJIT. (n.d.).

- Kim, K. S., et al. (2016). Characteristics of silicon nitride deposited by VHF (162 MHz)-plasma enhanced chemical vapor deposition using a multi-tile push–pull plasma source. Journal of Physics D: Applied Physics.

- ResearchGate. (n.d.). Process parameters used for the deposition of Si3N4 thin films using CVD method.

- Gelest, Inc. (2017).

- Gelest, Inc. (n.d.). SILICON NITRIDE FILMS DEPOSITED BY ATMOSPHERIC PRESSURE CHEMICAL VAPOR DEPOSITION.

- National Institute of Standards and Technology. (n.d.).

- National Institutes of Health (NIH). (2023). Influence of Deposition Time on Titanium Nitride (TiN) Thin Film Coating Synthesis Using Chemical Vapour Deposition.

- ResearchGate. (n.d.). Tris(diethylamino)silane-A New Precursor Compound for Obtaining Layers of Silicon Carbonitride.

- MDPI. (n.d.). Growth of Si3N4 Thin Films on Si(111) Surface by RF-N2 Plasma Nitriding.

- MDPI. (2018). Material Structure and Mechanical Properties of Silicon Nitride and Silicon Oxynitride Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition.

- ResearchGate. (n.d.). A Study on Influence of Deposition Process Parameters on Optical Properties of Si3N4 Films Deposited by PECVD Method.

- ResearchGate. (n.d.). Preparation and characterization of smooth and dense silicon nitride thin films.

- Sigma-Aldrich. (2018). Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry.

- Patel, R., & Metzler, M. (n.d.). Plasma Enhance Chemical Vapor Deposition of Silicon Nitride (SiNx) Oxford PlasmaLab 100 PECVD.

- Chalmers Publication Library. (n.d.). Optimisation and characterisation of LPCVD silicon nitride thin film growth.

- MDPI. (n.d.). Properties of SiC and Si3N4 Thin Films Containing Self-Assembled Gold Nanoparticles.

- Government of Canada Publications. (n.d.).

- HELDA - University of Helsinki. (2025). Modeling the Influence of Deposition Parameters on the Crystalline Degree in the Simulation of Polycrystalline Silicon.

Sources

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. tomosemi.com [tomosemi.com]

- 4. gelest.com [gelest.com]

- 5. Material Structure and Mechanical Properties of Silicon Nitride and Silicon Oxynitride Thin Films Deposited by Plasma Enhanced Chemical Vapor Deposition | MDPI [mdpi.com]

- 6. Sci-Hub. Chemical vapor deposition of titanium–silicon–nitride films / Applied Physics Letters, 1997 [sci-hub.sg]

- 7. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.upenn.edu]

Low-temperature ALD of hafnium silicate with TDEAS precursor

Application Note: Low-Temperature ALD of Hafnium Silicate ( ) using TDEAS and Ozone

Executive Summary

This guide details the atomic layer deposition (ALD) of hafnium silicate (

While

Target Audience Note: For professionals in drug development and bio-sensing ,

Precursor Chemistry & Thermodynamics

Successful ternary ALD requires matching the thermal windows of two distinct metal precursors. We utilize an all-amide route to prevent halide contamination (e.g., Cl residues) and enable low-temperature processing (

The Silicon Source: TDEAS

-

Chemical Name: Tris(dimethylamino)silane

-

Formula:

-

Properties:

-

Vapor Pressure: High (~4.5 Torr at

). No heating required for delivery. -

Reactivity: Contains three amido ligands and one direct

bond. The

-

The Hafnium Source: TDMAH[1][2][3][4]

-

Chemical Name: Tetrakis(dimethylamido)hafnium

-

Formula:

-

Properties:

-

Vapor Pressure: Moderate. Requires heating to

to generate sufficient flux. -

Thermal Stability: Decomposes

. This sets the upper limit of our process window.

-

The Oxidant: Ozone ( )[3]

-

Role: At low temperatures (

), water is often insufficient to remove bulky amine ligands, leading to porous, carbon-rich films. Ozone provides aggressive combustion-like ligand removal, densifying the film and lowering leakage current.

Experimental Configuration

Reactor Setup (Cross-Flow or Showerhead)

The following diagram illustrates the required gas line configuration to prevent CVD-like pre-reactions.

Figure 1: Reactor schematic emphasizing separate delivery lines to the manifold to prevent gas-phase reactions.

Process Protocol: The "Supercycle" Method

To deposit

Process Parameters

| Parameter | Value | Notes |

| Substrate Temp | 200°C - 250°C | <200°C: Porous film. >275°C: TDMAH decomposition.[1] |

| Reactor Pressure | 1 - 3 Torr | Standard viscous flow regime. |

| Carrier Gas ( | 20 - 100 sccm | Depends on reactor geometry. |

| Ozone Concentration | 150 - 200 g/Nm³ | High concentration ensures complete ligand oxidation. |

The Supercycle Algorithm

A typical recipe for

Step-by-Step Sequence:

-

Stabilization: Heat substrate to 250°C; stabilize for 10 mins.

-

Supercycle Start (Repeat N times):

-

Sub-Cycle A (Hafnium): Repeat

times (e.g., 3)-

TDMAH Pulse: 0.5s (Saturate surface)

-

Purge: 5.0s (Remove excess physisorbed precursor)

-

Ozone Pulse: 2.0s (Oxidize ligands)

-

Purge: 5.0s (Remove

,

-

-

Sub-Cycle B (Silicon): Repeat

times (e.g., 1)-

TDEAS Pulse: 1.0s (Note: TDEAS sticks longer than TDMAH)

-

Purge: 6.0s (Critical: TDEAS is difficult to purge)

-

Ozone Pulse: 3.0s (Requires strong oxidation for Si-H bond)

-

Purge: 5.0s

-

-

-

End: Cool down in

.

Figure 2: Logic flow for the Supercycle. Adjusting 'n' and 'm' tunes the Refractive Index and k-value.

Reaction Mechanism

Understanding the surface chemistry is vital for troubleshooting.

-

Chemisorption: The TDEAS molecule approaches the hydroxylated surface. The dimethylamino ligands react with surface protons (

), releasing dimethylamine (DMA) gas. -

Steric Hindrance: The bulky amino ligands prevent full monolayer coverage, limiting the Growth Per Cycle (GPC) to ~1.0 Å for Hf and ~0.6 Å for Si.

-

Oxidation (The Ozone Effect): Ozone attacks the remaining Si-N bonds and the Si-H bond. The Si-H bond in TDEAS is a specific target for ozone insertion, converting it to Si-OH, which regenerates the surface for the next cycle.

Why TDEAS + Ozone?

Thermal ALD with water (

Characterization & Quality Control

To validate your film, measure the Refractive Index (RI) using Spectroscopic Ellipsometry (SE) at 633 nm.

| Material | Refractive Index (n) | Growth Per Cycle (GPC) |

| Pure | 2.05 - 2.10 | ~1.0 Å/cycle |

| Pure | 1.45 - 1.46 | ~0.6 Å/cycle |

| Target | 1.75 - 1.85 | Non-linear (Inhibited) |

Note on Inhibition: When growing

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Hazy Film / Particles | CVD Reaction | Check purge times. Ensure TDEAS and Ozone never mix in the gas phase. Increase |

| RI is too low (<1.7) | Too much Si | Reduce TDEAS pulses or increase Hf sub-cycles ( |

| High Leakage Current | Carbon Contamination | Ozone concentration is too low or pulse is too short. Increase Ozone dose. |

| Thickness Gradient | Poor Saturation | Increase precursor pulse time (TDEAS is likely the culprit; it has lower sticking probability than TDMAH). |

References

-

Kamiyama, S., et al. (2006). "Improvement in the leakage current characteristics of HfSiOx films by using ozone-based atomic layer deposition." Thin Solid Films.[2]

-

George, S. M. (2010).[3] "Atomic Layer Deposition: An Overview." Chemical Reviews.

-

Hausmann, D., et al. (2002). "Atomic Layer Deposition of Hafnium and Zirconium Oxides Using Metal Amide Precursors." Chemistry of Materials.

-

Air Liquide. (n.d.). "TDEAS (Tris(dimethylamino)silane) Safety Data Sheet."

-

Puurunen, R. L. (2005).[4] "Surface chemistry of atomic layer deposition: A case study for the trimethylaluminum/water process." (General reference for ALD saturation logic). Journal of Applied Physics.

Application Note: High-Conformality SiO₂ Synthesis via TDEAS-Ozone ALD

Executive Summary

This application note details the process parameters and mechanistic insights required to deposit high-quality, conformal silicon dioxide (

Precursor Chemistry & Properties[1][2][3][4]

TDEAS (SiH[N(CH₃)₂]₃) is an aminosilane precursor. Its selection over chlorosilanes (e.g.,

Table 1: TDEAS Physical Properties

| Property | Value | Operational Implication |

| Chemical Formula | Halide-free; Nitrogen is the primary impurity risk. | |

| Molecular Weight | 161.32 g/mol | Moderate mass; requires carrier gas assist. |

| Boiling Point | 145–148°C | Low volatility; Source heating is mandatory. |

| Vapor Pressure | ~6 Torr @ 25°C | Bubbler must be heated to 40–60°C to ensure saturation. |

| Density | 0.84 g/mL | Liquid delivery monitoring required. |

| Thermal Stability | Stable < 300°C | Process window ceiling is defined by decomposition (CVD component). |

Experimental Setup & Hardware Configuration

To achieve reproducible results, the delivery system must be managed to prevent cold spots (condensation) and ensure sufficient precursor flux.

Source Delivery

-

Bubbler Temperature: Set to 50°C . This raises the vapor pressure sufficiently to deliver a saturated dose without requiring excessively long pulse times.

-

Delivery Lines: Must be heated with a positive gradient.

-

From Bubbler: 60°C

-

To Valve Manifold: 70°C

-

To Chamber Inlet: 80°C

-

Reasoning: Prevents precursor condensation in the lines, which causes particulate defects and dose instability.

-

Oxidant Supply

-

Ozone (

): High-concentration ozone is critical for removing the bulky dimethylamino ligands. -

Concentration: >18 wt% (typically generated from

via dielectric barrier discharge). -

Flow Rate: 200–500 sccm (system dependent).

Reaction Mechanism

Understanding the half-reactions is essential for troubleshooting. The process relies on the exchange of amino ligands with surface hydroxyls, followed by oxidation.

Diagram 1: TDEAS-Ozone Surface Mechanism

Figure 1: The self-limiting half-reactions of TDEAS and Ozone. Note that the steric bulk of the dimethylamino ligands limits the growth per cycle (GPC) by physically blocking surface sites until the oxidation step.

Detailed Process Protocol

Substrate Preparation

The substrate surface must be terminated with hydroxyl groups (-OH) to initiate nucleation.

-

Standard: Piranha clean (

) or UV-Ozone treatment for 10 minutes prior to loading. -

In-situ: If the tool allows, a 60-second Ozone pulse at deposition temperature can help functionalize the surface.

The ALD Cycle (Standard Recipe)

Process Temperature: 175°C – 250°C (Optimal balance of GPC and film quality).

| Step | Action | Time (Standard) | Time (High Aspect Ratio > 20:1) | Description |

| 1 | TDEAS Pulse | 1.0 – 2.0 s | 4.0 – 6.0 s | Dose to saturation. Longer times required for HAR to allow diffusion down-trench. |

| 2 | Purge ( | 10.0 s | 30.0 – 60.0 s | Critical: Removes physisorbed precursor. Insufficient purge leads to CVD (dust). |

| 3 | Ozone Pulse | 2.0 – 3.0 s | 10.0 – 15.0 s | Oxidizes ligands. Ozone has a short lifetime; ensure continuous generation. |

| 4 | Purge ( | 10.0 s | 30.0 – 60.0 s | Removes combustion byproducts ( |

Process Window & Growth Characteristics

-

Growth Per Cycle (GPC): Typically 0.8 – 1.2 Å/cycle at 200°C.

-

Temperature Effect:

Optimization & Troubleshooting Logic

Achieving perfect conformality requires tuning based on the specific geometry of your substrate. Use the following logic flow to diagnose film issues.

Diagram 2: Optimization Decision Matrix

Figure 2: Decision matrix for troubleshooting common defects in TDEAS-Ozone processes. "Parasitic CVD" refers to non-self-limiting growth caused by decomposition or insufficient purging.

Critical Note on Aspect Ratio (AR)

For AR > 20:1, the standard "Stop-Flow" method (closing the pump valve during pulse) can be highly effective. This allows the precursor to diffuse into deep features without being swept away by the carrier gas, significantly improving conformality without wasting precursor.

References

-

Burton, B. B., et al. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Ozone.[4] Journal of The Electrochemical Society.[5]

-

George, S. M. (2010). Atomic Layer Deposition: An Overview. Chemical Reviews.

-

Bachmann, J., et al. (2008). A practical, self-catalytic, atomic layer deposition of silicon dioxide.[4] Journal of Applied Physics.

-

Putkonen, M., et al. (2014). Thermal and plasma enhanced atomic layer deposition of SiO2 using commercial silicon precursors. Thin Solid Films.

Sources

Application Notes and Protocols for TDEAS as a Silicon Precursor in High-k Dielectric Material Synthesis

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Leveraging Tris(diethylamino)silane (TDEAS) for Advanced Dielectric Film Deposition

In the relentless pursuit of Moore's Law, the miniaturization of semiconductor devices has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials possessing a higher dielectric constant (high-k).[1] This shift allows for the fabrication of smaller transistors with reduced leakage currents and lower power consumption.[2] The successful integration of these high-k materials often relies on the precise deposition of thin films with atomic-scale control, a feat achievable through techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[2] A critical component in these processes is the choice of the precursor, which dictates the film's quality, purity, and deposition characteristics.

This document provides a comprehensive guide to the application of Tris(diethylamino)silane (TDEAS) as a silicon precursor for the synthesis of silicon-containing high-k dielectric films. While TDEAS is a less documented precursor compared to its methyl-substituted analog, Tris(dimethylamino)silane (TDMAS), its diethyl ligands are expected to offer distinct advantages in terms of reactivity and process window. This guide synthesizes available data on related aminosilane precursors to provide detailed protocols and expert insights into the use of TDEAS.

TDEAS: Precursor Properties and Advantages

Table 1: Inferred and Known Properties of TDEAS and Related Precursors

| Property | Tris(dimethylamino)silane (TDMAS) | Tris(diethylamino)silane (TDEAS) (Inferred/Estimated) | Source |

| Chemical Formula | C₆H₁₉N₃Si | C₁₂H₃₁N₃Si | - |

| Molecular Weight | 161.32 g/mol | 245.5 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [4][5] |

| Boiling Point | 142-148 °C | 200-220 °C (Estimated) | [3][4] |

| Density | 0.838 g/mL at 25 °C | ~0.85 g/mL at 25 °C (Estimated) | [3][4] |

| Flash Point | 25 °C | > 30 °C (Estimated) | [3] |

| Vapor Pressure | Suitable for vapor deposition | Expected to be lower than TDMAS, but sufficient for ALD/CVD | [3] |

The diethylamino ligands in TDEAS are bulkier than the dimethylamino groups in TDMAS. This increased steric hindrance can influence the precursor's reactivity and the self-limiting nature of the ALD process. It may lead to a lower growth-per-cycle (GPC) but can also enhance film purity by minimizing the incorporation of carbon and nitrogen impurities.

Deposition of Silicon-Containing Films using TDEAS

TDEAS is a versatile precursor for depositing both silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, which are crucial components in high-k dielectric stacks and as standalone dielectric layers.

Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂)

ALD is the preferred method for depositing ultra-thin, conformal SiO₂ films.[6] A typical thermal ALD process for SiO₂ using TDEAS involves sequential exposure of the substrate to TDEAS and an oxidant, most commonly ozone (O₃).

Causality Behind Experimental Choices:

-

Precursor Choice: TDEAS is chosen for its volatility and reactivity. The Si-H bond and Si-N bonds are reactive towards surface hydroxyl groups and ozone, respectively.

-

Oxidant Choice: Ozone is a highly reactive oxidant that can effectively remove the amino ligands at lower temperatures compared to water (H₂O), leading to cleaner films.[6] The reaction with ozone also regenerates surface hydroxyl groups necessary for the subsequent TDEAS pulse.[7]

-

Temperature Window: The ALD temperature window is critical. It must be high enough to ensure sufficient precursor reactivity and ligand removal but low enough to prevent thermal decomposition of the precursor, which would lead to a CVD-like growth mode and loss of conformality. For TDMAS, an ALD window up to 600°C has been reported.[8] A similar or slightly lower window is expected for TDEAS due to the potentially lower thermal stability of the diethylamino ligands.

Diagram 1: ALD Cycle for SiO₂ Deposition using TDEAS and Ozone

Caption: A schematic of the four-step ALD cycle for SiO₂ deposition.

Protocol 1: ALD of SiO₂ using TDEAS and Ozone

-

Substrate Preparation:

-